8,5'-Cyclo-2'-deoxyguanosine
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Overview
Description
8,5'-cyclo-2'-deoxyguanosine is an organic heterotetracyclic compound obtained by intramolecular formation of a C-C bond between positions 8 and 5' of 2'-deoxyguanosine. It has a role as a Mycoplasma genitalium metabolite. It is a N-glycosyl compound, an aromatic amine, a bridged compound, a diol and an organic heterotetracyclic compound. It derives from a 2'-deoxyguanosine.
Scientific Research Applications
Mechanisms of Formation and Biological Impact
8,5'-Cyclo-2'-deoxyadenosine (cdA) and 8,5'-cyclo-2'-deoxyguanosine (cdG) are significant DNA lesions formed by hydroxyl radical attack on nucleosides, leading to intramolecular cyclization. These lesions introduce notable distortion in the DNA helix due to unusual puckering of the sugar moiety. They are repaired via nucleotide excision repair due to the unique covalent bond between the sugar and base moieties within the same nucleoside. These lesions are known to obstruct DNA polymerases, inhibit gene expression, and induce transcriptional mutagenesis. They are linked to disease processes, including carcinogenesis and neuronal death, highlighting their potential role in disease mechanisms (Jaruga & Dizdaroglu, 2008).
Structural Insights and Cyclization Mechanisms
Research on the diastereomeric forms of 5',8-cyclo-2'-deoxyguanosine has shed light on the mechanisms of cyclization and the structural implications of these DNA lesions. The studies involve the synthesis, characterization, and analysis of these lesions under various conditions, providing mechanistic insights into their formation and the preference for certain diastereomeric forms. These findings are crucial for understanding the chemical nature and the biological implications of these lesions in DNA (Chatgilialoglu et al., 2007).
Role in Disease and DNA Repair Mechanisms
This compound and its diastereomers have been identified as important biomarkers for oxidative stress and DNA damage. Studies have shown that these lesions are implicated in various disease processes, including atherosclerosis and possibly other conditions characterized by oxidative stress. Their measurement in biological samples like urine and their quantification in DNA provide valuable insights into the extent of DNA damage and the body's repair mechanisms. The association of these lesions with nucleotide excision repair pathways underlines their significance in maintaining genomic stability (Jaruga et al., 2012).
Properties
CAS No. |
104504-22-5 |
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Molecular Formula |
C10H11N5O4 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
(1R,11R,12S,13S)-5-amino-11,13-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3(8),4,9-trien-7-one |
InChI |
InChI=1S/C10H11N5O4/c11-10-13-7-4(9(18)14-10)12-8-5(17)6-2(16)1-3(19-6)15(7)8/h2-3,5-6,16-17H,1H2,(H3,11,13,14,18)/t2-,3+,5-,6-/m0/s1 |
InChI Key |
JYCOZDWXEDYCIX-VPXOEYFHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N3[C@@H]1O2)NC(=NC4=O)N)O)O |
SMILES |
C1C(C2C(C3=NC4=C(N3C1O2)N=C(NC4=O)N)O)O |
Canonical SMILES |
C1C(C2C(C3=NC4=C(N3C1O2)NC(=NC4=O)N)O)O |
Synonyms |
8,5'-cyclo-2'-deoxyguanosine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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